molecular formula C21H21N3O4 B11124859 4-ethyl-N-(3-methoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

4-ethyl-N-(3-methoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11124859
M. Wt: 379.4 g/mol
InChI Key: IXPJHGHPEKKLSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ETHYL-N-(3-METHOXYPHENYL)-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE is a complex organic compound belonging to the quinazoline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-N-(3-METHOXYPHENYL)-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the ethyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the quinazoline core, altering its electronic properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline
  • 4-Chloroquinazoline
  • 2-Aminoquinazoline

Uniqueness

Compared to other quinazoline derivatives, 4-ETHYL-N-(3-METHOXYPHENYL)-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE exhibits unique structural features, such as the ethyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties. These modifications can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

4-ethyl-N-(3-methoxyphenyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C21H21N3O4/c1-3-23-19(26)16-9-4-5-10-17(16)24-18(25)11-12-21(23,24)20(27)22-14-7-6-8-15(13-14)28-2/h4-10,13H,3,11-12H2,1-2H3,(H,22,27)

InChI Key

IXPJHGHPEKKLSM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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